molecular formula C10H11N3O B1517623 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1040336-24-0

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1517623
CAS No.: 1040336-24-0
M. Wt: 189.21 g/mol
InChI Key: BITFOTATQDBPRQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the CAS Number: 1040336-24-0 . It has a molecular weight of 189.22 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves selective methylation . For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 189.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intramolecular Coupling and Domino Reactions : The compound and its derivatives have been a focal point in research exploring intramolecular decarboxylative coupling reactions. For example, copper-catalyzed domino protocols have been developed for the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, showcasing a series of chemical transformations including condensation and ring-opening facilitated by copper catalysis (Xu et al., 2015).

Biological and Medicinal Applications

  • Biological Evaluation for Potential Therapeutic Use : A variety of 2,5-substituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities, such as anti-inflammatory, antidiabetic, and anticancer properties. These studies aim at developing novel biologically active compounds that might lead to therapeutic applications (Kavitha et al., 2016).

Material Science and Engineering

  • Optoelectronic and Luminescent Materials : Research into oxadiazole derivatives extends into materials science, where these compounds are evaluated for their optoelectronic properties. For instance, studies on tetradentate bis-cyclometalated platinum complexes have highlighted the potential of such compounds in electroluminescence and light-emitting diode (LED) applications, demonstrating the versatility of oxadiazole derivatives in material science (Vezzu et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibitor Development : The structural modification of oxadiazole derivatives has also been explored for their application as corrosion inhibitors. These studies focus on understanding how substitution and temperature affect the corrosion inhibition efficiency of these compounds, aiming to develop more effective corrosion protection solutions (Ammal et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

The mechanism of action of such compounds would generally involve interaction with a specific biological target, leading to a change in its function, which could then affect various biochemical pathways. The specific effects at the molecular and cellular level would depend on the nature of the target and the way the compound interacts with it .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .

Properties

IUPAC Name

2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFOTATQDBPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040336-24-0
Record name 2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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